molecular formula C11H14Cl2N2 B3352473 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 478914-89-5

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B3352473
CAS RN: 478914-89-5
M. Wt: 245.14 g/mol
InChI Key: OWBCWPKSLSERBL-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1203-95-8 . It has a molecular weight of 245.15 and its IUPAC name is 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride . This compound is also known to inhibit in a voltage-dependent manner at the NMDA receptor .


Molecular Structure Analysis

The InChI code for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is 1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride are not available, it is known that this compound is a derivative of tryptamine . This suggests that it may participate in similar reactions as other tryptamine derivatives.


Physical And Chemical Properties Analysis

The molecular weight of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is 245.15 . The compound’s storage temperature is 28 C . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.

Scientific Research Applications

Inhibition of NMDA Receptor

“2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” is known to inhibit in a voltage-dependent manner at the NMDA receptor . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function, making this compound potentially useful in neurological research.

Synthesis of Pim-1 Kinase Competitive Inhibitors

This compound is also used in the synthesis of novel pim-1 kinase competitive inhibitors . Pim-1 kinase is an enzyme that has been implicated in the development of cancer, so inhibitors of this enzyme could potentially be used in cancer treatment.

Anti-viral Activity

Indole derivatives, such as “2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride”, have shown anti-viral activity . This suggests potential applications in the development of new antiviral drugs.

Neurological Research

Given its action on the NMDA receptor, this compound could be used in neurological research, particularly in studies related to synaptic plasticity and memory function .

Cancer Research

As mentioned earlier, this compound’s role in the synthesis of pim-1 kinase inhibitors could make it valuable in cancer research .

Drug Development

The anti-viral activity of indole derivatives suggests that “2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” could be used in the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is the NMDA receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound is known to inhibit the NMDA receptor in a voltage-dependent manner . This means that the compound’s ability to inhibit the receptor is influenced by the membrane potential of the neuron.

Safety and Hazards

The safety information available indicates that 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

The future directions of research on 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride could involve further exploration of its inhibitory action on the NMDA receptor . This could potentially lead to the development of new therapeutic agents for neurological disorders. Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBCWPKSLSERBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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